4-(1H-Pyrazol-1-yl)benzamide chemical structure and properties
4-(1H-Pyrazol-1-yl)benzamide chemical structure and properties
Executive Summary: This document provides a comprehensive technical overview of 4-(1H-Pyrazol-1-yl)benzamide, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By combining the structural features of pyrazole and benzamide, this scaffold serves as a valuable building block for developing novel therapeutic agents. This guide details its physicochemical properties, outlines a robust synthetic pathway and characterization strategy, and explores the extensive biological activities demonstrated by its derivatives, thereby highlighting its potential in pharmaceutical research.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of therapeutic agents due to their favorable interactions with biological targets. These are often referred to as "privileged scaffolds." Both the pyrazole and benzamide moieties fall into this category, making their combination in a single molecule, 4-(1H-Pyrazol-1-yl)benzamide, a subject of considerable scientific interest.
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in drug design. Its presence in blockbuster drugs like Celecoxib (an anti-inflammatory), and its derivatives' demonstrated efficacy as antibacterial, antifungal, anticancer, and antiviral agents, underscore its pharmacological importance.[1] The pyrazole nucleus is valued for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a versatile scaffold for structural elaboration.[2][3]
The benzamide group is another pharmacologically significant functional group. It is the simplest amide derivative of benzoic acid and is found in numerous approved drugs.[4] The amide bond is a critical structural feature in peptides and proteins, and its presence in small molecules allows for hydrogen bond donor-acceptor interactions that are crucial for binding to enzyme active sites and receptors.[5]
The strategic fusion of these two scaffolds in 4-(1H-Pyrazol-1-yl)benzamide creates a molecule with a unique electronic and steric profile, positioning it as a promising platform for the development of novel inhibitors and modulators of various biological pathways.
Physicochemical and Structural Properties
The fundamental identity and characteristics of 4-(1H-Pyrazol-1-yl)benzamide are crucial for its application in research. While experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from its immediate precursor, 4-(1H-pyrazol-1-yl)benzoic acid.
Chemical Structure and Identifiers
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IUPAC Name: 4-(1H-Pyrazol-1-yl)benzamide
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Molecular Formula: C₁₀H₉N₃O
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Canonical SMILES: C1=CN(N=C1)C2=CC=C(C=C2)C(=O)N
The structure consists of a central benzene ring substituted at the 1 and 4 positions. A pyrazole ring is attached to one end via a nitrogen atom, and a primary amide group (carboxamide) is attached to the other.
Key Physicochemical Data
The following table summarizes the key properties. Data for the precursor acid and the parent benzamide molecule are provided for context.
| Property | 4-(1H-Pyrazol-1-yl)benzamide (Predicted/Calculated) | 4-(1H-Pyrazol-1-yl)benzoic acid (Precursor) | Benzamide (Parent) | Reference(s) |
| CAS Number | Not assigned | 16209-00-0 | 55-21-0 | [4][6] |
| Molecular Weight | 187.20 g/mol | 188.18 g/mol | 121.14 g/mol | [4][6] |
| Appearance | White to off-white solid (Predicted) | Solid | White crystalline solid | [4][7] |
| Melting Point | >130 °C (Predicted) | Not available | 124-128 °C | [7] |
| Solubility | Sparingly soluble in water; Soluble in DMSO, DMF, Methanol (Predicted) | Not available | Moderately soluble in water (13.5 g/L); Soluble in many organic solvents | [4] |
Synthesis and Characterization
A reliable and reproducible synthesis is paramount for any research application. The most logical and field-proven approach to synthesize 4-(1H-Pyrazol-1-yl)benzamide is via a two-step process starting from the commercially available carboxylic acid precursor.
Proposed Synthetic Pathway
The synthesis involves two classical organic transformations:
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Activation of the Carboxylic Acid: The carboxylic acid is converted to a more reactive acyl chloride intermediate. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose as its byproducts (SO₂ and HCl) are gaseous and easily removed.
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Amidation: The freshly prepared acyl chloride is reacted with an ammonia source, such as aqueous ammonium hydroxide, to form the final primary amide product.
Caption: Proposed two-step synthesis of 4-(1H-Pyrazol-1-yl)benzamide.
Detailed Experimental Protocol
Step 1: Synthesis of 4-(1H-Pyrazol-1-yl)benzoyl chloride
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To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-(1H-pyrazol-1-yl)benzoic acid (1.0 eq).
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Add anhydrous toluene as the solvent, followed by a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops).
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Slowly add thionyl chloride (SOCl₂, ~1.5 eq) to the suspension at room temperature.
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Heat the reaction mixture to 80°C and stir for 2-3 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).
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Allow the mixture to cool to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.
Causality: The carboxylic acid is not reactive enough to undergo direct amidation. Thionyl chloride converts the hydroxyl group into an excellent leaving group (-OS(O)Cl), which is then displaced by chloride to form the highly electrophilic acyl chloride. DMF acts as a catalyst by forming the Vilsmeier reagent in situ, which accelerates the reaction.
Step 2: Synthesis of 4-(1H-Pyrazol-1-yl)benzamide
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Dissolve the crude 4-(1H-pyrazol-1-yl)benzoyl chloride from Step 1 in an anhydrous aprotic solvent like tetrahydrofuran (THF).
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Cool the solution to 0°C in an ice bath.
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Slowly add concentrated ammonium hydroxide (NH₄OH, ~3.0 eq) dropwise while stirring vigorously. A precipitate will likely form immediately.
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After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.
Causality: The highly reactive acyl chloride is readily attacked by the nucleophilic nitrogen atom of ammonia. The use of excess ammonia ensures complete reaction and neutralizes the HCl byproduct generated during the reaction.
Characterization Workflow
Confirming the identity and purity of the synthesized compound is a critical, self-validating step.
Caption: Workflow for the structural validation of the synthesized compound.
Predicted Spectroscopic Data
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¹H NMR: (Predicted, 400 MHz, DMSO-d₆)
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δ ~8.5-8.6 ppm (d, 1H): H5 proton of the pyrazole ring.
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δ ~8.0-8.1 ppm (d, 2H): Aromatic protons ortho to the amide group.
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δ ~7.8-7.9 ppm (d, 2H): Aromatic protons meta to the amide group.
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δ ~7.7-7.8 ppm (d, 1H): H3 proton of the pyrazole ring.
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δ ~7.5-7.7 ppm (br s, 2H): Amide (-CONH₂) protons.
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δ ~6.6-6.7 ppm (t, 1H): H4 proton of the pyrazole ring.
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¹³C NMR: (Predicted, 100 MHz, DMSO-d₆)
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δ ~167-168 ppm: Carbonyl carbon (C=O).
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δ ~142-143 ppm: C5 of pyrazole.
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δ ~140-141 ppm: C1 of the benzene ring.
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δ ~135-136 ppm: C4 of the benzene ring.
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δ ~128-129 ppm: C2/C6 of the benzene ring.
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δ ~126-127 ppm: C3 of pyrazole.
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δ ~120-121 ppm: C3/C5 of the benzene ring.
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δ ~108-109 ppm: C4 of pyrazole.
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IR Spectroscopy:
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~3350, 3170 cm⁻¹: N-H stretching of the primary amide.
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~3100 cm⁻¹: Aromatic C-H stretching.
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~1660 cm⁻¹: C=O stretching (Amide I band).
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~1600 cm⁻¹: N-H bending (Amide II band) and C=C/C=N stretching.
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Mass Spectrometry (ESI+):
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[M+H]⁺: Expected at m/z 188.08.
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Biological Activity and Therapeutic Potential
While direct biological studies on 4-(1H-Pyrazol-1-yl)benzamide are limited, extensive research on its close analogues provides compelling evidence of the scaffold's therapeutic potential. This molecule serves as a key pharmacophore, and understanding the activity of its derivatives is crucial for guiding future drug development efforts.
Anti-inflammatory and Analgesic Potential
The 4-(pyrazol-1-yl)phenyl core is famously utilized in Celecoxib , a selective COX-2 inhibitor. Research on related 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives has shown potent dual-inhibitory activity against COX-2 and 5-LOX , key enzymes in the inflammatory cascade.[8] This suggests that the 4-(1H-Pyrazol-1-yl)benzamide scaffold could be a promising starting point for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles.[8]
Anticancer Activity
Derivatives of pyrazole-benzamide have demonstrated significant potential in oncology:
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BCR-ABL Kinase Inhibition: A series of complex benzamide derivatives bearing the 4-(pyrazol-1-yl)phenyl moiety were designed as potent inhibitors of BCR-ABL kinase, a key target in chronic myeloid leukemia (CML).[9] Some compounds exhibited IC₅₀ values in the low nanomolar range, highlighting the scaffold's suitability for kinase inhibitor design.[9]
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FLT3 Inhibition: Novel 1H-pyrazole-3-carboxamide derivatives have shown potent activity against Fms-like receptor tyrosine kinase 3 (FLT3), an important target in acute myeloid leukemia (AML).[10]
Antiparasitic Applications
Leishmaniasis is a neglected tropical disease with a critical need for new treatments. A study on 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (a close bioisostere of the benzamide) revealed significant antileishmanial activity against Leishmania infantum and Leishmania amazonensis.[11] The activity profile of some derivatives was comparable to the reference drug pentamidine but with lower cytotoxicity, indicating a favorable therapeutic window.[11]
Potential Mechanism of Action: Kinase Inhibition
The recurring theme across the biological activities of pyrazole-benzamide derivatives is the inhibition of protein kinases. Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pyrazole and benzamide moieties are adept at forming key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of many kinases.
Caption: Biological potential of the 4-(1H-Pyrazol-1-yl)benzamide scaffold.
Conclusion and Future Perspectives
4-(1H-Pyrazol-1-yl)benzamide is a molecule of high strategic value in modern drug discovery. While it may primarily serve as a molecular fragment or starting material, the consistent and potent biological activities observed in its immediate derivatives confirm the importance of this core scaffold. Its straightforward synthesis, combined with the proven track record of the pyrazole and benzamide moieties in approved therapeutics, makes it an attractive platform for further investigation.
Future research should focus on synthesizing and directly screening 4-(1H-Pyrazol-1-yl)benzamide and a library of its simple derivatives against a broad panel of kinases and inflammatory targets. Structure-activity relationship (SAR) studies will be crucial to optimize potency and selectivity, potentially leading to the discovery of next-generation inhibitors for cancer, inflammatory disorders, and neglected infectious diseases.
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